Desfluoro pimozide
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Overview
Description
Desfluoro pimozide is a derivative of pimozide, a well-known antipsychotic drug belonging to the diphenylbutylpiperidine class. Pimozide is primarily used for the treatment of chronic schizophrenia and other psychotic disorders. This compound, as the name suggests, is a modified version where one or more fluorine atoms have been removed from the parent compound. This modification can potentially alter its pharmacological properties and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of desfluoro pimozide typically involves the removal of fluorine atoms from pimozide. This can be achieved through various chemical reactions, such as nucleophilic substitution or reduction. The process generally starts with pimozide as the precursor, followed by the selective removal of fluorine atoms using appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions: Desfluoro pimozide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Desfluoro pimozide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating psychiatric and neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of desfluoro pimozide is similar to that of pimozide. It primarily acts as a dopamine receptor antagonist, blocking the dopamine D2 receptors in the central nervous system. This action helps in reducing the symptoms of psychotic disorders by modulating dopamine activity. Additionally, this compound may interact with other neurotransmitter systems, contributing to its overall pharmacological effects.
Comparison with Similar Compounds
Desfluoro pimozide can be compared with other similar compounds, such as:
Pimozide: The parent compound with fluorine atoms.
Haloperidol: Another antipsychotic drug with a similar mechanism of action.
Fluphenazine: A typical antipsychotic with a different chemical structure but similar therapeutic effects.
Uniqueness: this compound is unique due to the absence of fluorine atoms, which can significantly alter its pharmacokinetics and pharmacodynamics. This modification may result in differences in efficacy, side effects, and therapeutic applications compared to its fluorinated counterparts.
Properties
IUPAC Name |
3-[1-[4-(4-fluorophenyl)-4-phenylbutyl]piperidin-4-yl]-1H-benzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FN3O/c29-23-14-12-22(13-15-23)25(21-7-2-1-3-8-21)9-6-18-31-19-16-24(17-20-31)32-27-11-5-4-10-26(27)30-28(32)33/h1-5,7-8,10-15,24-25H,6,9,16-20H2,(H,30,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCIEUVRTMSCLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=CC=C4)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1997-93-9 |
Source
|
Record name | Desfluoro pimozide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001997939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESFLUORO PIMOZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W39YE72R3N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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